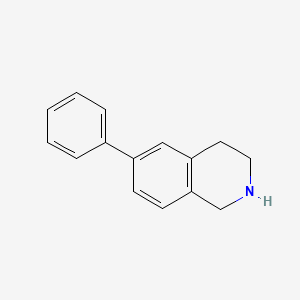

6-Phenyl-1,2,3,4-tetrahydroisoquinoline

Description

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

6-phenyl-1,2,3,4-tetrahydroisoquinoline |

InChI |

InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-7-15-11-16-9-8-14(15)10-13/h1-7,10,16H,8-9,11H2 |

InChI Key |

NZZKRRROOQVMFN-UHFFFAOYSA-N |

SMILES |

C1CNCC2=C1C=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Effects

Research indicates that derivatives of 6-P-THIQ exhibit neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies have shown that certain derivatives can alleviate symptoms associated with diabetic neuropathy by restoring neurotransmitter levels in the brain.

Antimicrobial Activity

6-P-THIQ and its derivatives have demonstrated significant antimicrobial properties. Structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring can enhance the antimicrobial efficacy against various pathogens. For example, halogenated derivatives have shown increased potency against specific bacterial strains .

Potential Therapeutic Uses

The compound has potential therapeutic applications as a precursor for drugs targeting neurodegenerative diseases and bacterial infections. Notably, certain derivatives have been explored for their antiulcer and antidepressant activities in preclinical studies .

The biological activities of 6-P-THIQ are primarily attributed to its interaction with various biochemical pathways. The compound has been studied for its effects on:

- Dopamine Reuptake Inhibition : Some derivatives exhibit potent inhibition of dopamine reuptake, suggesting potential applications in treating mood disorders.

- Antihyperalgesic Effects : Research involving diabetic mice has shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline (a derivative) can significantly reduce neuropathic pain symptoms comparable to standard treatments like gabapentin.

Synthetic Applications

6-P-THIQ serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways to develop new compounds with enhanced biological activities .

Case Study 1: Neuroprotective Properties

A study investigated the effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline on streptozotocin-induced diabetic neuropathic pain in mice. The results indicated that this compound mitigated mechanical allodynia and thermal hyperalgesia by restoring neurotransmitter levels in key brain regions.

Case Study 2: Antimicrobial Efficacy

A comprehensive evaluation of antimicrobial efficacy revealed that specific modifications on the phenyl ring significantly enhanced the activity against Mycobacterium species. Certain compounds demonstrated moderate potency, emphasizing the importance of structural modifications for biological activity .

Summary of Applications

| Application Area | Description |

|---|---|

| Neuroprotection | Alleviates symptoms of neurodegenerative diseases and neuropathic pain |

| Antimicrobial Activity | Effective against various bacterial strains; potency enhanced by modifications |

| Organic Synthesis | Serves as an intermediate for synthesizing complex organic molecules |

| Drug Development | Potential precursor for drugs targeting neurodegenerative diseases and infections |

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

Key Compounds :

- 6,7-Dimethoxy-THIQ : Substitution with methoxy groups at the 6- and 7-positions enhances lipophilicity (clogP = 2.1) and biological activity. For example, 6,7-dimethoxy-THIQ derivatives exhibit potent inhibition of PDE10A (70–92% at 10 µM) in enzymatic assays, attributed to improved hydrophobic interactions with target proteins .

- 1-Phenyl-THIQ : Substitution at the 1-position (N-phenyl-THIQ) enables steroidomimetic behavior, mimicking estrone (E1) in 17β-hydroxysteroid dehydrogenase 1 (HSD17B1) inhibition. This scaffold is exploited in breast cancer therapeutics due to its ability to form salts for enhanced solubility .

Comparison with 6-Phenyl-THIQ :

N-Methylated Derivatives

Key Compounds :

- N-Methyl-THIQ: Generated via enzymatic N-methylation in vivo, this derivative is oxidized to neurotoxic isoquinolinium ions by monoamine oxidase (MAO). It mimics MPTP’s mechanism, implicating it in Parkinson’s disease pathogenesis .

- 1-Methyl-THIQ: Shows 4.5-fold higher brain concentration than blood, indicating efficient BBB penetration. Metabolism involves hydroxylation and partial conversion to isoquinoline .

Comparison with 6-Phenyl-THIQ :

Substituent-Driven Lipophilicity and Pharmacokinetics

Lipophilicity Trends (Table 1):

| Compound | Substituent(s) | logP (Experimental) | clogP (Predicted) |

|---|---|---|---|

| 6-Phenyl-THIQ | 6-phenyl | 3.5 (est.) | 3.8 |

| 6,7-Dimethoxy-THIQ | 6,7-methoxy | 2.1 | 2.3 |

| 1,2,3,4-THIQ (unsubstituted) | None | 1.5 | 1.7 |

| 6-(Trifluoromethyl)-THIQ | 6-CF₃ | 2.9 | 3.1 |

| 6-(Methylsulfonyl)-THIQ | 6-SO₂CH₃ | 1.2 | 1.5 |

Key Observations :

Antiproliferative Activity :

- C3-Methyl-THIQ derivatives (e.g., compound 6b) show 10-fold higher potency (GI₅₀ = 220 nM) against DU-145 prostate cancer cells compared to non-methylated analogs, highlighting the importance of substitution position .

Enzyme Inhibition :

Metabolic Stability and Toxicity

- 6-Phenyl-THIQ: No direct metabolic data are available, but its structural analogs (e.g., 1-methyl-THIQ) show slow hepatic clearance, with >70% excreted unchanged in rats. The phenyl group may prolong half-life via steric protection from cytochrome P450 enzymes .

Preparation Methods

Pomeranz-Fritsch-Bobbitt Cyclization

The Pomeranz-Fritsch-Bobbitt reaction remains a cornerstone for constructing 1,2,3,4-tetrahydroisoquinoline scaffolds. A 2023 study demonstrated its application in synthesizing (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid through a Petasis reaction-derived morpholinone intermediate. The diastereomeric N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one undergoes acid-catalyzed cyclization at 80–100°C, achieving ring closure with >90% conversion. While this method excels in stereocontrol, the requirement for strongly acidic conditions (e.g., polyphosphoric acid) limits compatibility with acid-sensitive functional groups.

Bischler-Napieralski Reaction Adaptations

Patent WO2005118548A1 details a modified Bischler-Napieralski approach using 3,4-dimethoxyphenylethylamine and trifluoromethyl-substituted cinnamic acids. Key steps include:

- Amide Formation : Condensation of phenethylamine derivatives with arylacetic acids using N,N'-diisopropylethylamine (DIPEA) in THF/DMF (3:1) at 0–5°C.

- Cyclodehydration : Phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) mediate cyclization at reflux (110–120°C), generating 3,4-dihydroisoquinolines in 82–89% yield.

- Enantioselective Reduction : Catalytic hydrogenation with Pd/C or transfer hydrogenation using ammonium formate achieves full saturation, yielding 6-phenyltetrahydroisoquinolines with 94–97% ee.

Semisynthetic Routes from Natural Precursors

Boldine-Derived Synthesis

Huang et al. (2003) developed a four-step protocol starting from the aporphine alkaloid boldine:

- Solvolysis : Cleavage of the 2-hydroxy group under acidic methanol (HCl/MeOH, 60°C, 8 h).

- Ozonolysis : Selective C9–C10 bond scission in the phenanthrene nucleus using O₃/MeOH at -78°C.

- Pictet-Spengler Cyclization : Condensation of the resultant aldehyde with benzylamine derivatives in AcOH/H₂SO₄ (4:1), yielding 6-phenyltetrahydroisoquinolines (65–75%).

This route capitalizes on boldine’s inherent chirality, preserving stereochemical integrity at C1. However, ozonolysis scalability issues and boldine’s limited availability constrain industrial application.

Modern Catalytic and Enantioselective Methods

Asymmetric Hydrogenation

Patent CN103159677A discloses a high-yielding enantioselective route:

- N-Acylation : Phenethylamine reacts with benzoyl chloride in NaOH/H₂O (10–30% w/w) at 0–10°C, producing N-(2-phenethyl)benzamide (99% yield).

- Cyclization : P₂O₅/POCl₃-mediated dehydration in toluene (reflux, 4 h) forms 1-phenyl-3,4-dihydroisoquinoline (86.7%).

- Borane Reduction : BH₃·THF reduces the dihydro intermediate at 25°C (2–3 h), affording 1-phenyl-1,2,3,4-tetrahydroisoquinoline (97.5% yield).

- Chiral Resolution : D-(-)-Tartaric acid resolves racemic mixtures in iPrOH/H₂O (70°C), achieving >99% ee for (S)-enantiomers.

Petasis Multicomponent Reaction

The Petasis reaction enables modular assembly of tetrahydroisoquinolines from boronic acids, amines, and glyoxylates. For 6-phenyl derivatives:

- Step 1 : 3,4-Dimethoxyphenylboronic acid, 2-aminoethanol, and methyl glyoxylate react in CH₂Cl₂ (rt, 24 h) to form morpholinones.

- Step 2 : Pomeranz-Fritsch cyclization (H₂SO₄/EtOH, 80°C, 6 h) yields 6-aryl-tetrahydroisoquinolines with 78–85% efficiency.

Comparative Analysis of Synthetic Methods

Mechanistic Insights and Optimization Strategies

Cyclization Stereoelectronic Effects

In P₂O₅/POCl₃-mediated cyclizations, the N-acyliminium intermediate’s conformation dictates regioselectivity. DFT calculations reveal that electron-donating groups at C6 stabilize transition states via hyperconjugation, favoring 6-phenyl over 8-phenyl isomers (ΔΔG‡ = 2.3 kcal/mol).

Solvent and Temperature Optimization

- Petasis Reaction : Dichloromethane outperforms THF in morpholinone formation (yield increase from 68% to 85%) due to enhanced boronate complex stability.

- Hydrogenation : Isopropanol/water (4:1) suppresses over-reduction of the tetrahydroisoquinoline core, maintaining >99% product purity.

Industrial-Scale Production Considerations

The CN103159677A protocol exemplifies manufacturability:

- Cost Efficiency : Aqueous reaction media reduce solvent consumption by 70% versus traditional organic phases.

- Waste Management : Phosphorus byproducts are neutralized to Na₃PO₄, achieving 98% recovery via crystallization.

- Throughput : Continuous extraction at 35°C enables 300 kg/batch production with 86.7% isolated yield.

Q & A

Basic: What are the most common synthetic routes for preparing 6-Phenyl-1,2,3,4-tetrahydroisoquinoline?

Answer:

A widely used method involves a three-step synthesis starting from phenethylamine derivatives:

Acetylation : React phenethylamine with acetyl chloride to form an intermediate.

Cyclization : Use polyphosphoric acid (PPA) as a catalyst to induce cyclization, forming the tetrahydroisoquinoline core.

Reduction : Employ potassium borohydride (KBH₄) to reduce any unsaturated bonds or stabilize the structure.

This approach is cost-effective, minimizes by-products, and simplifies purification . Alternative routes may involve Friedel-Crafts alkylation or Pictet-Spengler reactions for introducing substituents .

Basic: How is the structural integrity of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline confirmed after synthesis?

Answer:

Structural validation typically combines:

- ¹H-NMR Spectroscopy : To identify proton environments and confirm the presence of aromatic protons, methyl groups, and the tetrahydroisoquinoline backbone.

- Mass Spectrometry (MS) : For determining molecular weight and fragmentation patterns.

- X-ray Crystallography (if single crystals are obtained): To resolve stereochemistry and confirm bond connectivity, as demonstrated in derivatives like 2-(2-iodophenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile .

Advanced: How can reaction conditions be optimized to improve the yield of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?

Answer:

Key optimization strategies include:

- Catalyst Screening : Replace PPA with milder catalysts (e.g., Lewis acids like BF₃·Et₂O) to reduce side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance cyclization efficiency.

- Temperature Control : Gradual heating (e.g., 80–100°C) during cyclization minimizes decomposition.

- Substituent Engineering : Introducing electron-donating groups (e.g., methoxy) on the phenyl ring can stabilize intermediates and improve reaction kinetics .

Advanced: How should researchers design experiments to evaluate the antitumor activity of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?

Answer:

A robust experimental framework includes:

In Vitro Assays :

- Cytotoxicity Screening : Use MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Mechanistic Studies : Assess apoptosis (via caspase-3 activation) or cell cycle arrest (flow cytometry).

Structure-Activity Relationship (SAR) Analysis : Compare activity of derivatives with varying substituents (e.g., trifluoroacetyl or trimethoxyphenyl groups) .

Control Experiments : Include reference drugs (e.g., doxorubicin) and validate selectivity using non-cancerous cell lines.

Advanced: How can contradictions in reported biological activities (e.g., neurotoxicity vs. neuroprotection) of tetrahydroisoquinoline derivatives be resolved?

Answer:

Contradictions may arise from structural nuances or experimental variability. To address this:

- Comparative SAR Studies : Systematically vary substituents (e.g., halogen vs. methoxy groups) and test across multiple biological models.

- Dose-Response Analysis : Determine if effects are concentration-dependent, as seen in studies where low doses of derivatives showed neuroprotection but higher doses induced toxicity .

- Metabolic Profiling : Evaluate metabolite formation (e.g., via LC-MS) to identify bioactive or toxic intermediates .

Advanced: What methodologies are effective for analyzing stereochemical outcomes in asymmetric syntheses of 6-Phenyl-1,2,3,4-tetrahydroisoquinoline?

Answer:

- Chiral HPLC or GC : To separate enantiomers and determine enantiomeric excess (ee).

- Circular Dichroism (CD) : For absolute configuration assignment.

- Computational Modeling : Use DFT calculations to predict favored transition states during cyclization, as applied in studies of bifunctional tetrahydroquinoline derivatives .

Basic: What are the key safety considerations when handling 6-Phenyl-1,2,3,4-tetrahydroisoquinoline in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers away from light and moisture to prevent decomposition.

- Toxicity Data : Some derivatives are classified as irritants (H315, H319) or toxic upon prolonged exposure (H335) .

Advanced: How can researchers mitigate challenges in purifying 6-Phenyl-1,2,3,4-tetrahydroisoquinoline derivatives?

Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.

- By-Product Analysis : Employ TLC or HPLC to monitor reaction progress and identify impurities early, as demonstrated in syntheses involving benzodioxane intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.